An In-depth Technical Guide to 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole: A Versatile Scaffold for Chemical Innovation
An In-depth Technical Guide to 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole: A Versatile Scaffold for Chemical Innovation
Abstract
5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole is a halogenated heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its structure is distinguished by the presence of two key functional groups—a bromine atom and a fluorine atom—on the benzene ring, which offer orthogonal reactivity. This guide provides a comprehensive analysis of the compound's chemical properties, predicted spectroscopic characteristics, and synthetic utility. We delve into detailed protocols and mechanistic discussions for leveraging its unique reactivity in palladium-catalyzed cross-coupling reactions at the C-Br bond and nucleophilic aromatic substitution at the C-F bond. This document serves as a technical resource for researchers, chemists, and drug development professionals seeking to exploit this scaffold for the divergent synthesis of novel compound libraries.
Introduction and Strategic Significance
The benzotriazole core is a "privileged" scaffold in medicinal chemistry, appearing in numerous bioactive compounds.[1] The introduction of halogen atoms onto this core dramatically enhances its utility as a synthetic intermediate. 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole (CAS No. 1330750-48-5) is a particularly strategic molecule. The N-methylation prevents tautomerism and simplifies its reactivity profile. More importantly, the vicinal bromo and fluoro substituents provide two distinct and addressable reaction sites:
-
The C-Br bond is an ideal handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
-
The C-F bond , activated by the electron-withdrawing nature of the fused triazole ring, is susceptible to Nucleophilic Aromatic Substitution (SNAr), allowing for the introduction of oxygen, nitrogen, and sulfur nucleophiles.[2][3]
This orthogonal reactivity allows for a stepwise, controlled diversification of the molecular structure, making it an invaluable starting material for creating libraries of complex molecules for screening and development.
Physicochemical and Spectroscopic Properties
While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure and data from commercial suppliers.
Core Properties
| Property | Value | Source |
| CAS Number | 1330750-48-5 | [4][5] |
| Molecular Formula | C₇H₅BrFN₃ | [4] |
| Molecular Weight | 230.04 g/mol | [4] |
| Appearance | White to off-white solid (Predicted) | N/A |
| Melting Point | Not reported | N/A |
| XLogP3 | 3.5 | [6] |
| Storage | Sealed in dry, room temperature | [4] |
Predicted Spectroscopic Profile
A full spectroscopic characterization is essential for reaction monitoring and product confirmation. The following are predicted spectra based on established principles for substituted benzotriazoles.[7][8][9]
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~8.0-7.8 ppm (d, 1H): Aromatic proton at C4. Expected to be a doublet due to coupling with the adjacent fluorine (³J HF ≈ 6-8 Hz).
-
δ ~7.5-7.3 ppm (d, 1H): Aromatic proton at C7. Expected to be a doublet due to coupling with the adjacent fluorine (⁴J HF ≈ 4-5 Hz).
-
δ ~4.3 ppm (s, 3H): N-methyl protons. A sharp singlet as there are no adjacent protons.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~155-145 ppm (d, ¹J CF): Carbon C6, directly attached to fluorine, will appear as a large doublet.
-
δ ~145-130 ppm: Quaternary carbons of the triazole ring (C3a, C7a).
-
δ ~120-110 ppm: Aromatic CH carbons (C4, C7) and the bromine-bearing carbon (C5).
-
δ ~35-30 ppm: N-methyl carbon.
-
-
Mass Spectrometry (EI):
-
The molecular ion peak will exhibit a characteristic doublet pattern due to the isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. Expected peaks at m/z = 230 and 232.
-
Synthesis Pathway
Substituted benzotriazoles are commonly synthesized via the diazotization of corresponding ortho-phenylenediamines.[10] A plausible and efficient route to 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole is outlined below.
Caption: Proposed synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 5-Bromo-6-fluoro-1H-benzotriazole This procedure is adapted from a standard method for a similar bromo-benzotriazole.[11]
-
Dissolution: Dissolve 4-bromo-5-fluoro-1,2-phenylenediamine (1.0 eq) in a mixture of acetic acid and water in a reaction vessel equipped with a magnetic stirrer and placed in an ice-water bath to maintain a temperature of 0-5 °C.
-
Diazotization: Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature does not exceed 5 °C. Stir the mixture for 1 hour at this temperature.
-
Cyclization: Add additional acetic acid and heat the reaction mixture to 80-85 °C for 1 hour. The reaction progress can be monitored by TLC.
-
Work-up: Upon completion, filter the hot solution to remove any impurities. Cool the filtrate in an ice bath to precipitate the product.
-
Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 5-bromo-6-fluoro-1H-benzotriazole.
Step 2: N-Methylation
-
Setup: Suspend 5-bromo-6-fluoro-1H-benzotriazole (1.0 eq) and potassium carbonate (1.5 eq) in dimethylformamide (DMF).
-
Alkylation: Add methyl iodide (1.2 eq) dropwise to the suspension.
-
Reaction: Stir the mixture at room temperature for 12-18 hours until TLC analysis indicates the complete consumption of the starting material.
-
Quenching & Extraction: Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the final product.
Reactivity and Derivatization Potential
The primary value of this compound lies in its capacity for selective, stepwise functionalization.
Pathway A: Palladium-Catalyzed Cross-Coupling at the C-Br Bond
The C(5)-Br bond is a classic substrate for a wide array of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a new C-C bond with an organoboron reagent, is a cornerstone of modern synthetic chemistry due to its mild conditions and high functional group tolerance.[12][13]
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Representative Protocol: Suzuki Coupling with Phenylboronic Acid This protocol is based on established methods for bromo-indazoles, which are structurally analogous.[14]
-
Setup: To an oven-dried flask, add 5-bromo-6-fluoro-1-methyl-1,2,3-benzotriazole (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 eq).
-
Degassing: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent Addition: Add degassed 1,2-dimethoxyethane (DME) and water (4:1 ratio).
-
Reaction: Heat the mixture to 80 °C and stir for 4-6 hours, monitoring by TLC.
-
Work-up: After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify via column chromatography to yield 6-fluoro-1-methyl-5-phenyl-1,2,3-benzotriazole.
Pathway B: Nucleophilic Aromatic Substitution (SNAr) at the C-F Bond
The fluorine atom at C6 is activated towards nucleophilic attack by the strong electron-withdrawing effect of the adjacent triazole ring system. This allows for the displacement of fluoride by various nucleophiles. SNAr reactions are typically faster with fluorine as the leaving group compared to other halogens because the first step, nucleophilic attack, is rate-determining, and fluorine's high electronegativity makes the carbon atom more electrophilic.[3][15]
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Representative Protocol: SNAr with Morpholine
-
Setup: Dissolve 5-bromo-6-fluoro-1-methyl-1,2,3-benzotriazole (1.0 eq) in dimethyl sulfoxide (DMSO).
-
Addition: Add morpholine (2.0 eq) and potassium carbonate (2.0 eq) to the solution.
-
Reaction: Heat the mixture to 100-120 °C for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, pour into a large volume of cold water to precipitate the product.
-
Isolation: Collect the solid by filtration, wash thoroughly with water, and dry. If necessary, recrystallize from ethanol or purify by column chromatography to yield 5-bromo-1-methyl-6-(morpholin-4-yl)-1,2,3-benzotriazole.
A Strategy for Divergent Synthesis
The orthogonal nature of these two reactions enables a powerful divergent synthetic strategy from a single starting material.
Sources
- 1. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 1330750-48-5|5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole|BLD Pharm [bldpharm.com]
- 5. 1330750-48-5 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole [chemsigma.com]
- 6. echemi.com [echemi.com]
- 7. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1H-Benzotriazole(95-14-7) 1H NMR [m.chemicalbook.com]
- 9. magritek.com [magritek.com]
- 10. gsconlinepress.com [gsconlinepress.com]
- 11. 5-BROMO-1H-BENZOTRIAZOLE | 32046-62-1 [chemicalbook.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]

